This compound can be sourced from chemical suppliers and databases such as BenchChem and PubChem, where it is cataloged under the identifier 1261606-35-2. It falls under the broader category of organic compounds known for their applications in synthesizing other chemical entities and materials.
The synthesis of 2-Isocyanato-5-methoxybenzonitrile typically involves the reaction of 5-methoxy-2-nitrobenzonitrile with phosgene or its derivatives. The process can be broken down into several key steps:
In industrial settings, optimized conditions are established to enhance yield and purity, potentially utilizing continuous flow reactors for efficiency.
The molecular structure of 2-Isocyanato-5-methoxybenzonitrile includes several notable features:
COC1=CC(=C(C=C1)C#N)N=C=OThis structure indicates significant electronic properties due to the presence of electron-withdrawing groups (nitrile and isocyanate), which influence its reactivity in chemical reactions.
2-Isocyanato-5-methoxybenzonitrile participates in various chemical reactions:
Reagents commonly used in reactions involving this compound include:
The mechanism of action for 2-Isocyanato-5-methoxybenzonitrile primarily revolves around its reactivity with nucleophiles:
The physical and chemical properties of 2-Isocyanato-5-methoxybenzonitrile include:
These properties make it suitable for various applications in organic synthesis.
The applications of 2-Isocyanato-5-methoxybenzonitrile span multiple fields:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: